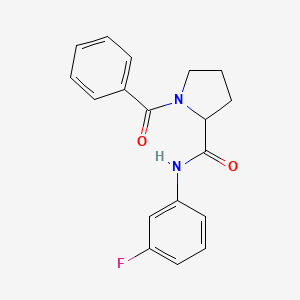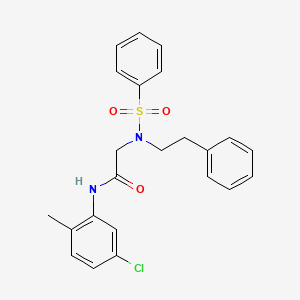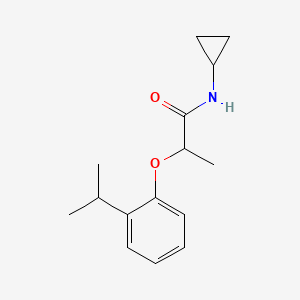
1-benzoyl-N-(3-fluorophenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(3-fluorophenyl)prolinamide, also known as BFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the group of proline derivatives and has been extensively studied for its potential as a therapeutic agent.
Mécanisme D'action
1-benzoyl-N-(3-fluorophenyl)prolinamide works by inhibiting specific enzymes and proteins that are involved in the progression of diseases. For example, in cancer cells, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is responsible for the uncontrolled growth and division of cancer cells. In Alzheimer's disease, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the function of specific enzymes and proteins in various disease models. However, one limitation of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for 1-benzoyl-N-(3-fluorophenyl)prolinamide research. One area of interest is the development of 1-benzoyl-N-(3-fluorophenyl)prolinamide derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-benzoyl-N-(3-fluorophenyl)prolinamide in combination with other drugs or therapies for synergistic effects. Additionally, 1-benzoyl-N-(3-fluorophenyl)prolinamide could be studied in the context of other diseases such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
1-benzoyl-N-(3-fluorophenyl)prolinamide can be synthesized through a multistep process that involves the condensation of 3-fluorobenzaldehyde with proline, followed by the addition of benzoyl chloride. The resulting compound is then purified through recrystallization to obtain pure 1-benzoyl-N-(3-fluorophenyl)prolinamide.
Applications De Recherche Scientifique
1-benzoyl-N-(3-fluorophenyl)prolinamide has been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of immune responses.
Propriétés
IUPAC Name |
1-benzoyl-N-(3-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-8-4-9-15(12-14)20-17(22)16-10-5-11-21(16)18(23)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTUDWYEXABKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5975988.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)
